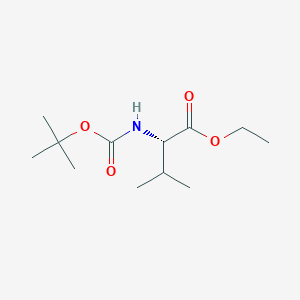
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structural features, which include a butyl group at the first position, a cyclopropyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazole with formaldehyde under high-temperature conditions (150-200°C) to form 1H-pyrazole-4-carboxaldehyde . This intermediate can then be further modified to introduce the butyl and cyclopropyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Butyl-5-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group may play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-4-carboxaldehyde: Lacks the butyl and cyclopropyl groups, making it less hydrophobic and potentially less biologically active.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group, which may confer different chemical and biological properties.
Uniqueness
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both butyl and cyclopropyl groups may enhance its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in biological applications .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-butyl-5-cyclopropylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-2-3-6-13-11(9-4-5-9)10(8-14)7-12-13/h7-9H,2-6H2,1H3 |
Clé InChI |
OKWMDICSVSSUCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C=N1)C=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


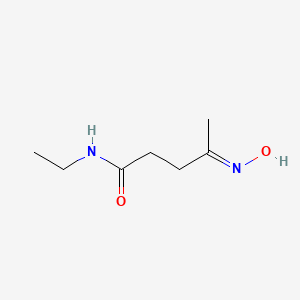

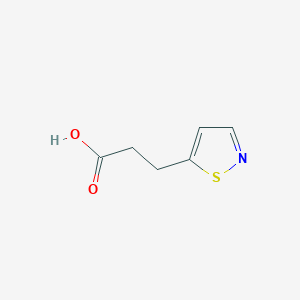

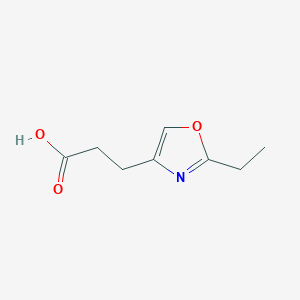
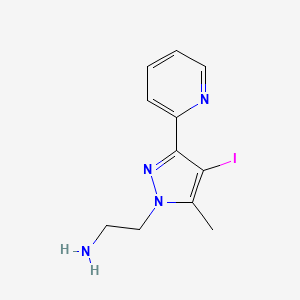
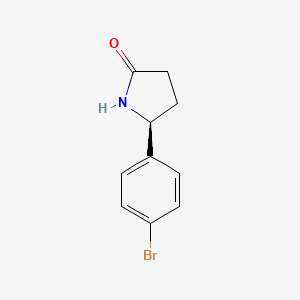
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
